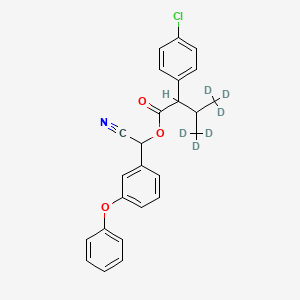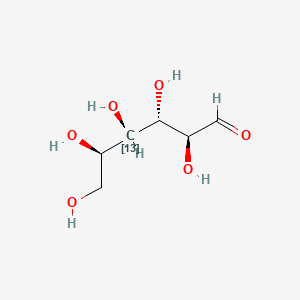
D-(+)-Talose-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Talose-13C-2 is a rare aldohexose sugar that is isotopically labeled with carbon-13 at the second position. This compound is a stereoisomer of D-glucose and is part of the hexose family, which includes six-carbon sugars. The isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Talose-13C-2 typically involves the use of isotopically labeled precursors. One common method is the Kiliani-Fischer synthesis, which involves the chain extension of an aldose. The reaction conditions often include the use of cyanide ions and subsequent hydrolysis to yield the desired hexose. The isotopic labeling is introduced at the precursor stage to ensure that the final product is labeled at the correct position.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and high cost of isotopically labeled precursors. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
D-(+)-Talose-13C-2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents like nitric acid.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride, converting the aldehyde group to an alcohol.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: D-(+)-Talonic acid.
Reduction: D-(+)-Talitol.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
D-(+)-Talose-13C-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of hexoses in cellular processes and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and in the study of metabolic disorders.
Industry: Employed in the synthesis of complex carbohydrates and glycosylated compounds for pharmaceutical applications.
Mechanism of Action
The mechanism of action of D-(+)-Talose-13C-2 primarily involves its role as a metabolic tracer. The carbon-13 labeling allows for the tracking of the compound through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A common aldohexose sugar, structurally similar but not isotopically labeled.
D-Galactose: Another aldohexose with a different stereochemistry.
D-Mannose: Similar in structure but differs in the orientation of hydroxyl groups.
Uniqueness
D-(+)-Talose-13C-2 is unique due to its isotopic labeling, which makes it invaluable for research applications that require precise tracking of metabolic pathways. Its rarity and specialized use distinguish it from other more common hexoses.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i6+1 |
InChI Key |
GZCGUPFRVQAUEE-QOJDXYFCSA-N |
Isomeric SMILES |
C([C@H]([13C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
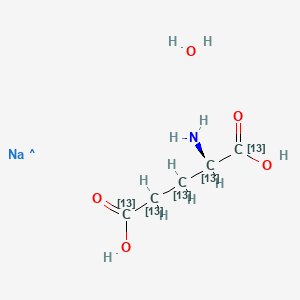

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)


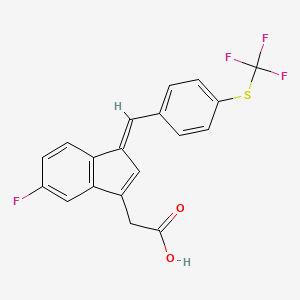
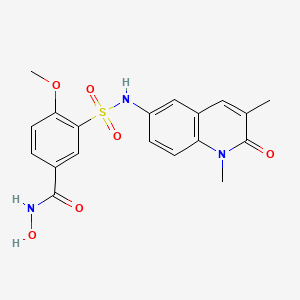

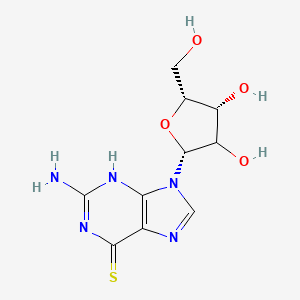
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

